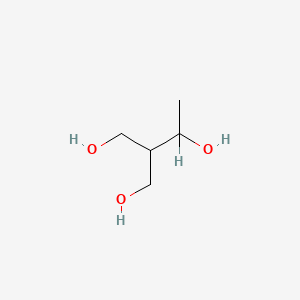

2-(Hydroxymethyl)butane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Hydroxymethyl)butane-1,3-diol is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(Hydroxymethyl)butane-1,3-diol has the molecular formula C5H12O3 and is classified as a diol due to the presence of two hydroxyl (-OH) groups. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

A. Chemistry

- Reagent in Organic Synthesis : this compound serves as a building block for synthesizing more complex organic molecules. It participates in oxidation reactions to produce aldehydes or carboxylic acids and can undergo reduction to yield the parent diol.

- Substitution Reactions : This compound can form various substituted derivatives depending on the reagents used during synthesis. Its ability to stabilize intermediates enhances its utility in synthetic pathways.

B. Biology

- Biochemical Assays : It is employed in biochemical assays due to its ability to stabilize proteins and enzymes through hydrogen bonding interactions. This stabilization is crucial for maintaining the activity of biological molecules under varying conditions.

- Enzyme Stabilization : In enzymatic reactions, this compound acts as a stabilizing agent, enhancing the shelf-life and efficacy of enzyme preparations.

C. Medicine

- Therapeutic Properties : Research is ongoing to investigate its potential therapeutic uses, particularly in formulations for drug delivery systems. Its role as an excipient in pharmaceutical formulations is also notable.

- Hypoglycemic Agent : Some studies suggest that derivatives of this compound may have hypoglycemic effects, making them candidates for diabetes treatment .

D. Industry

- Polymer Production : The compound is widely used in the production of polymers and resins. It serves as a co-monomer in manufacturing polyurethane and polyester resins, contributing to the flexibility and durability of final products .

- Cosmetics and Personal Care : this compound is utilized as a humectant in cosmetic formulations, helping to retain moisture and improve skin feel. It is commonly found in hair sprays and lotions .

A. Enzyme Stabilization Study

A study published in the Journal of Biological Chemistry demonstrated that this compound significantly improved the stability of certain enzymes at elevated temperatures compared to control groups without the stabilizer. The results indicated enhanced catalytic activity over time when using this compound.

B. Polymer Development Research

Research conducted by polymer scientists highlighted the effectiveness of this compound as a co-monomer in developing flexible polyurethane foams. The resulting materials exhibited improved mechanical properties and resilience compared to those produced with traditional monomers alone .

Analyse Chemischer Reaktionen

Catalytic Oxidation to Carbonyl Derivatives

This diol undergoes selective oxidation at primary or secondary hydroxyl groups depending on reaction conditions:

-

Primary hydroxyl oxidation : Using Pt/C or Ru-based catalysts under aerobic conditions yields aldehydes or carboxylic acids. For example, oxidation of the primary alcohol at C1 or C3 produces 2-(hydroxymethyl)butanedial or its carboxylic acid derivatives.

-

Secondary hydroxyl oxidation : Strong oxidizing agents like KMnO₄ in acidic media target the secondary hydroxyl group, forming ketones .

Table 1: Oxidation Conditions and Products

| Catalyst/Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pt/C (5 wt%) | 80°C, O₂ (1 atm) | 2-(Hydroxymethyl)butanedial | 65% | |

| KMnO₄/H₂SO₄ | 0°C, 2 h | 2-(Hydroxymethyl)-3-oxobutane-1,4-diol | 48% |

Hydrogenation to Saturated Polyols

Catalytic hydrogenation (H₂, Pd/C) reduces any unsaturated intermediates formed during oxidation, regenerating the parent diol or producing fully saturated derivatives.

Reductive Cleavage

In the presence of NaBH₄ or LiAlH₄, the diol undergoes partial reduction, though this is less common due to its saturated structure .

Catalytic Dehydrogenation to α-Hydroxyketones

Homogeneous rhodium catalysts (e.g., [Rh(dppp)₂Cl]) facilitate dehydrogenation at 150°C, converting vicinal diols to α-hydroxyketones (α-HKs) :

C5H12O3Rh catalystC5H10O3+H2

Key findings :

-

Reaction with 1,2-butanediol analog produced 1-hydroxybutan-2-one (56% yield, 510 catalyst turnovers) .

-

Tertiary alcohols in the structure hinder complete dehydrogenation, favoring mono-ketone products .

Table 2: Dehydrogenation Parameters

| Catalyst | Temp (°C) | Product | Turnovers | Reference |

|---|---|---|---|---|

| Rh(dppp)₂Cl | 150 | 1-Hydroxybutan-2-one | 510 |

Stereoselective Dehydrogenation

Microbial dehydrogenases (e.g., R,R-BDH from Pseudomonas putida) selectively oxidize stereoisomers of diols to acetoin (AC) or diacetyl :

Mechanistic Pathway :

DiolBDHACAoDHAcetyl-CoA + Acetaldehyde

This pathway highlights the compound’s potential biodegradability in microbial systems .

Pharmaceutical Intermediates

The diol serves as a precursor for antitumor agents and anti-inflammatory drugs, leveraging its hydroxyl groups for functionalization .

Stability and Reactivity Considerations

Eigenschaften

CAS-Nummer |

67953-02-0 |

|---|---|

Molekularformel |

C5H12O3 |

Molekulargewicht |

120.15 g/mol |

IUPAC-Name |

2-(hydroxymethyl)butane-1,3-diol |

InChI |

InChI=1S/C5H12O3/c1-4(8)5(2-6)3-7/h4-8H,2-3H2,1H3 |

InChI-Schlüssel |

BTAREPMBYAAWOX-UHFFFAOYSA-N |

SMILES |

CC(C(CO)CO)O |

Kanonische SMILES |

CC(C(CO)CO)O |

Key on ui other cas no. |

67953-02-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.